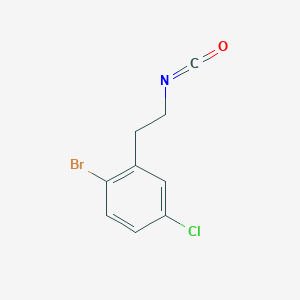![molecular formula C27H28N4O6S2 B2447069 ethyl 3-carbamoyl-2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 449782-27-8](/img/structure/B2447069.png)
ethyl 3-carbamoyl-2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 3-carbamoyl-2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a useful research compound. Its molecular formula is C27H28N4O6S2 and its molecular weight is 568.66. The purity is usually 95%.
BenchChem offers high-quality ethyl 3-carbamoyl-2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 3-carbamoyl-2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
a. Anticancer Agents: The compound’s sulfonamide and carbamoyl groups may contribute to its interaction with biological targets. Researchers could investigate its potential as an anticancer agent by assessing its cytotoxicity, selectivity, and mechanism of action.
b. Anti-Inflammatory Drugs: Given the presence of the thienopyridine ring, which is associated with anti-inflammatory properties, this compound might be evaluated for its ability to modulate inflammatory pathways.
c. Enzyme Inhibitors: The benzamido moiety could serve as a scaffold for designing enzyme inhibitors. Researchers could explore its inhibitory activity against specific enzymes involved in diseases such as diabetes or neurodegenerative disorders.
a. Protodeboronation Reactions: Protodeboronation of alkyl boronic esters is an essential transformation in organic chemistry. Investigating the reactivity of this compound in protodeboronation reactions could lead to novel synthetic methodologies.
b. Alkene Hydromethylation: The radical approach for protodeboronation could be harnessed for alkene hydromethylation, especially in anti-Markovnikov addition. This transformation remains underexplored and could find applications in natural product synthesis .
Heterocyclic Chemistry
The compound’s fused thienopyridine and quinoline rings offer exciting prospects in heterocyclic chemistry:
a. Indolizidine Synthesis: The formal total synthesis of indolizidine 209B demonstrates the compound’s utility in constructing complex indolizidine alkaloids .
b. Other Heterocycle Formation: Researchers could explore the reactivity of this compound toward other heterocyclic systems, potentially leading to new bioactive molecules.
Computational Chemistry
Molecular modeling studies could elucidate the compound’s electronic structure, energetics, and reactivity. Computational predictions may guide further experimental investigations.
properties
IUPAC Name |
ethyl 3-carbamoyl-2-[[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O6S2/c1-2-37-27(34)30-15-13-20-22(16-30)38-26(23(20)24(28)32)29-25(33)18-9-11-19(12-10-18)39(35,36)31-14-5-7-17-6-3-4-8-21(17)31/h3-4,6,8-12H,2,5,7,13-16H2,1H3,(H2,28,32)(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXUJBLLEFROZQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-carbamoyl-2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

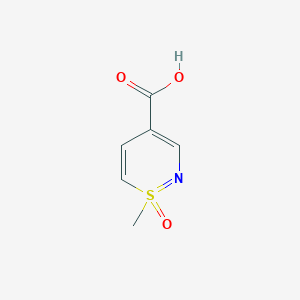
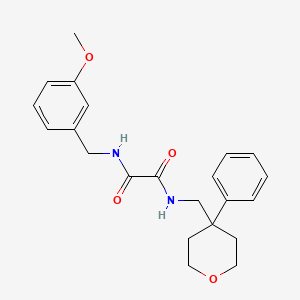
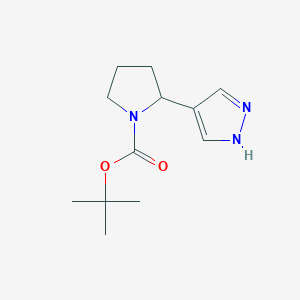
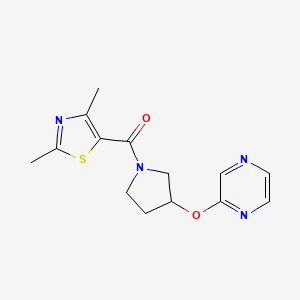
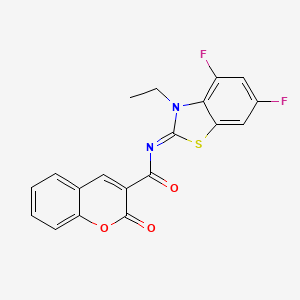
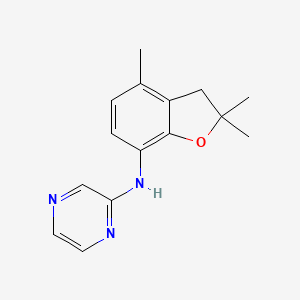
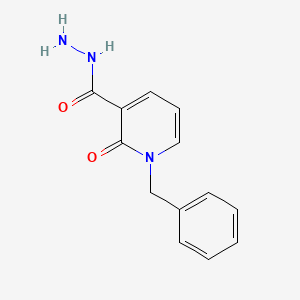

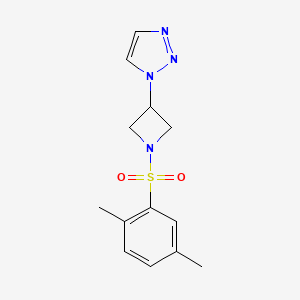

![5-(2,5-dimethoxyphenyl)-N-[4-(tetrazol-1-yl)phenyl]pyrazolidine-3-carboxamide](/img/structure/B2447005.png)
![5-[(3-Chlorophenyl)methylene]-3-methyl-2-(nitromethylene)-1,3-thiazolan-4-one](/img/structure/B2447006.png)
![6-methyl-2-[[4-(3-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2447007.png)
